

Ovine PACAP (1-38): A Comprehensive Technical Guide to its Biological Functions

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Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

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Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide first isolated from ovine hypothalamic extracts.[1][2] It exists in two biologically active forms, the 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27).[1][2] Ovine PACAP(1-38) is a highly conserved peptide that plays a crucial role as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] It exerts its diverse biological effects by binding to three main G protein-coupled receptors: the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R).[1] This technical guide provides an in-depth overview of the core biological functions of ovine PACAP(1-38), with a focus on quantitative data, detailed experimental methodologies, and visualization of its complex signaling networks.

Core Biological Functions

Ovine PACAP(1-38) is involved in a wide array of physiological processes, including but not limited to, neuroprotection, cardiovascular regulation, and reproductive functions.

Neuroprotection

PACAP(1-38) exhibits potent neuroprotective effects in various models of neuronal injury.[1][3] It has been shown to protect neurons from apoptosis induced by oxidative stress, excitotoxicity,



and other insults.[1] The neuroprotective mechanisms are multifaceted and involve the activation of anti-apoptotic signaling pathways, reduction of inflammation, and stimulation of neurotrophic factor expression.[4][5]

Cardiovascular Regulation

In sheep, intravenous infusion of PACAP(1-38) elicits a dose-dependent increase in heart rate. [6] At higher doses, it can also lead to a decrease in mean arterial pressure. [6] These cardiovascular effects are mediated through direct actions on the heart and blood vessels, as well as through the modulation of the autonomic nervous system.

Reproductive System

Ovine PACAP(1-38) plays a significant role in the regulation of the hypothalamic-pituitary-gonadal axis.[2][7] It can modulate the release of gonadotropin-releasing hormone (GnRH) and subsequently influence the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2][8] Furthermore, PACAP and its receptors are expressed in the gonads, suggesting a direct role in processes such as oocyte maturation and follicular development.[7][9]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of ovine PACAP(1-38) with its receptors and its downstream effects.

Table 1: Receptor Binding Affinity of PACAP(1-38)

Receptor	Ligand	IC50 (nM)	Cell Line/Tissue	Reference
PAC1	PACAP(1-38)	4	Recombinant	[10][11]
VPAC1	PACAP(1-38)	2	Recombinant	[10][11]
VPAC2	PACAP(1-38)	1	Recombinant	[10][11]
PACAP Receptor	PACAP(1-38)	2	-	[9]

Table 2: Functional Activity of PACAP(1-38) - cAMP Stimulation



Cell Type	EC50 (nM)	Reference
Not Specified	7	[12]
PAC1 Receptor Assay	0.513	[13]

Table 3: In Vivo Cardiovascular Effects of PACAP(1-38) in Sheep

Parameter	Dose (nmol/min)	Effect	Reference
Heart Rate	0.008 - 1.0	Dose-dependent increase	[6]
Mean Arterial Pressure	1.0	Tendency to decrease	[6]

Signaling Pathways

Ovine PACAP(1-38) binding to its receptors, primarily the PAC1 receptor, initiates a cascade of intracellular signaling events. The two major pathways activated are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway. These pathways can also exhibit crosstalk and activate downstream mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling.

cAMP/PKA Signaling Pathway

Activation of the Gs alpha subunit by the PAC1 receptor leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14] cAMP then activates PKA, which in turn phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.[14]



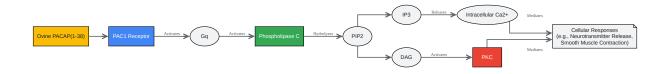
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cAMP/PKA Signaling Pathway



PLC/PKC Signaling Pathway

The PAC1 receptor can also couple to the Gq alpha subunit, activating phospholipase C (PLC). [14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for processes like neurotransmitter release and smooth muscle contraction.



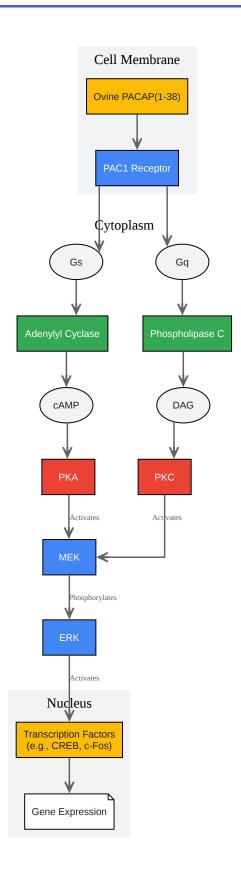
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PLC/PKC Signaling Pathway

MAPK/ERK Signaling Pathway and Crosstalk

Both the cAMP/PKA and PLC/PKC pathways can converge on the MAPK/ERK signaling cascade.[15][16] For instance, PKA can phosphorylate and activate downstream kinases that lead to the activation of ERK.[16] Similarly, PKC can also activate the ERK pathway.[5] This crosstalk allows for a more complex and integrated cellular response to PACAP(1-38).





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PACAP Signaling Crosstalk



Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ovine PACAP(1-38).

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (IC50) of unlabeled PACAP(1-38) to its receptors by competing with a radiolabeled ligand.[7][17]

Materials:

- Membrane preparation from cells or tissues expressing PACAP receptors.
- Radioligand (e.g., [125]-PACAP-27).
- Unlabeled ovine PACAP(1-38).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- GF/C glass fiber filters.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of unlabeled ovine PACAP(1-38) in assay buffer.
- In a 96-well plate, add in the following order:
 - 50 μL of assay buffer (for total binding), non-specific competitor (e.g., high concentration of unlabeled PACAP-38), or diluted unlabeled PACAP(1-38).
 - 50 μL of radioligand at a concentration near its Kd.
 - 100 μL of membrane preparation (protein concentration to be optimized).

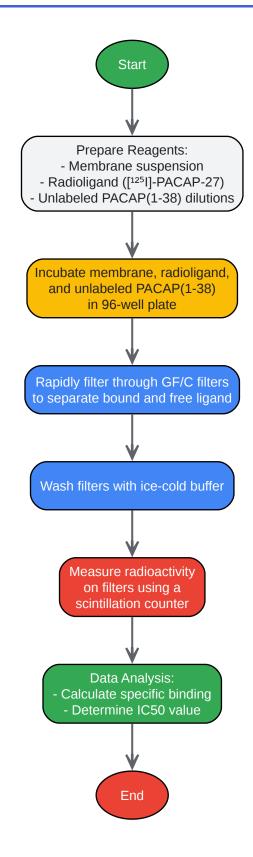






- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Dry the filters and measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value by non-linear regression analysis of the competition curve.





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Radioligand Binding Workflow



cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the ability of ovine PACAP(1-38) to stimulate cAMP production in whole cells using Homogeneous Time-Resolved Fluorescence (HTRF).[18] [19]

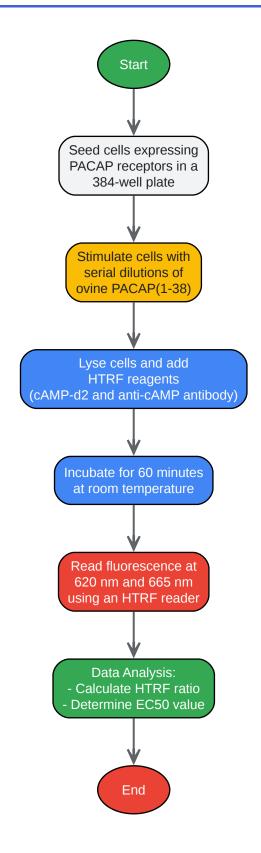
Materials:

- Cells expressing the target PACAP receptor.
- Ovine PACAP(1-38).
- HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).
- · Stimulation buffer.
- Lysis buffer.
- HTRF-compatible plate reader.

Procedure:

- Seed cells in a 384-well plate and culture overnight.
- Prepare serial dilutions of ovine PACAP(1-38) in stimulation buffer.
- Remove culture medium and add the diluted PACAP(1-38) to the cells.
- Incubate for 30 minutes at room temperature.
- Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP antibody) according to the manufacturer's instructions.
- Incubate for 60 minutes at room temperature.
- Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
- Calculate the HTRF ratio (665/620) and determine the EC50 value from the dose-response curve.





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CAMP HTRF Assay Workflow



Western Blot for ERK Phosphorylation

This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to ovine PACAP(1-38) stimulation.[3]

Materials:

- · Cells responsive to PACAP.
- Ovine PACAP(1-38).
- Lysis buffer with protease and phosphatase inhibitors.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membrane.
- Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
- · HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- · Imaging system.

Procedure:

- Culture cells to near confluence and serum-starve overnight.
- Treat cells with ovine PACAP(1-38) for various time points.
- Lyse the cells on ice and collect the protein lysates.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.



- Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-ERK1/2 antibody for loading control.
- Quantify the band intensities to determine the fold-change in ERK phosphorylation.

Conclusion

Ovine PACAP(1-38) is a multifaceted neuropeptide with significant biological functions across various physiological systems. Its potent neuroprotective, cardiovascular, and reproductive effects are mediated through a complex network of signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this important molecule. A deeper understanding of its mechanisms of action will be instrumental in the development of novel therapies for a range of clinical conditions.

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